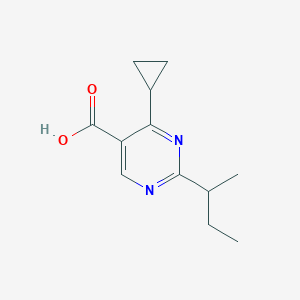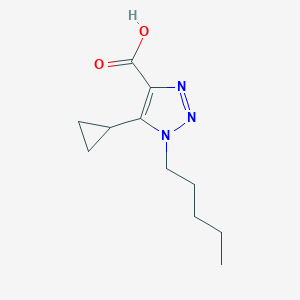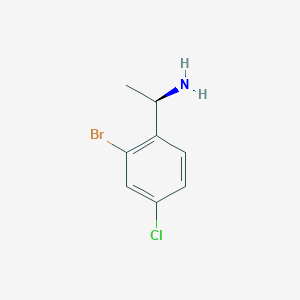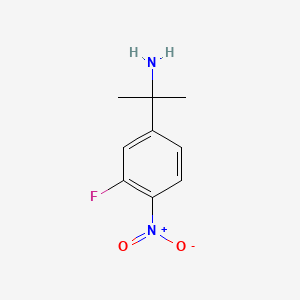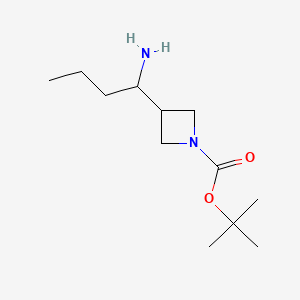
3-(2,4,5-Trimethoxy-phenyl)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,5-Trimethoxyphenyl)propan-1-amine is a compound belonging to the class of organic compounds known as amphetamines and derivatives. These compounds are characterized by the presence of a phenethylamine core structure, which is modified by the addition of three methoxy groups at the 2, 4, and 5 positions on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with nitroethane to form the corresponding nitrostyrene intermediate.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,5-Trimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its psychoactive properties and potential use in treating certain neurological disorders.
Industry: Utilized in the development of novel materials and as a research chemical in various industrial applications
Mécanisme D'action
The mechanism of action of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5HT2A receptor, which is associated with its psychoactive effects. Additionally, it may also interact with dopamine receptors, contributing to its stimulant properties .
Comparaison Avec Des Composés Similaires
3-(2,4,5-Trimethoxyphenyl)propan-1-amine is part of a family of compounds known as trimethoxyamphetamines (TMAs). Similar compounds include:
3,4,5-Trimethoxyamphetamine (TMA): Known for its hallucinogenic properties.
2,4,5-Trimethoxyamphetamine (TMA-2): Widely used as a recreational drug and research chemical.
2,3,4-Trimethoxyamphetamine (TMA-3): Less commonly used but also exhibits psychoactive effects.
2,3,5-Trimethoxyamphetamine (TMA-4): Another isomer with psychoactive properties.
2,3,6-Trimethoxyamphetamine (TMA-5): Similar in structure but less studied.
2,4,6-Trimethoxyamphetamine (TMA-6): Known for its unique psychoactive effects
These compounds share a similar core structure but differ in the position of the methoxy groups, leading to variations in their pharmacological effects and potency.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-(2,4,5-trimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO3/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h7-8H,4-6,13H2,1-3H3 |
Clé InChI |
TWFMHWUIRNLENG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCCN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


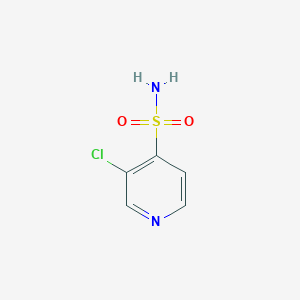






![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
